molecular formula C23H26N4O6 B2508972 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate CAS No. 1351614-88-4

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate

Cat. No.: B2508972
CAS No.: 1351614-88-4
M. Wt: 454.483
InChI Key: WYJQVTYGQGSRAF-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a useful research compound. Its molecular formula is C23H26N4O6 and its molecular weight is 454.483. The purity is usually 95%.
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Biological Activity

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound features a benzimidazole moiety, which is known for its ability to interact with DNA and proteins, potentially disrupting their functions. The presence of a piperazine ring enhances membrane permeability, while the phenoxypropanone structure contributes to its pharmacological properties.

Synthesis and Structure

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Moiety : This is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
  • Attachment of the Piperazine Ring : The benzimidazole intermediate reacts with a piperazine derivative.
  • Introduction of the Phenoxy Group : This step involves coupling the piperazine-benzimidazole intermediate with an appropriate phenoxy compound.

The chemical structure can be summarized as follows:

ComponentStructure
BenzimidazoleBenzimidazole
PiperazinePiperazine
PhenoxypropanonePhenoxypropanone

The biological activity of this compound is primarily attributed to its interaction with DNA and various proteins. The benzimidazole moiety is known to bind non-covalently to the minor groove of DNA, which can lead to inhibition of DNA replication and transcription processes. Additionally, studies have shown that derivatives of benzimidazole can inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.

Biological Evaluation

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of novel 1H-benzimidazoles were synthesized and evaluated for their ability to inhibit human topoisomerase I (Hu Topo I). These studies demonstrated that certain derivatives exhibited significant binding affinity to DNA and were effective against various cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

  • Anticancer Activity : A study evaluated several benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds such as 11a , 12a , and 12b showed promising results with low GI50 values, indicating strong cytotoxic effects on cancer cells .
  • Mechanistic Insights : Flow cytometric analysis revealed that these compounds caused G2/M phase arrest in the cell cycle, suggesting that they induce DNA damage that hampers cellular repair mechanisms .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

CompoundIC50 (μM)MechanismNotes
Compound A16Topoisomerase I InhibitionComparable to camptothecin
Compound B25DNA IntercalationModerate cytotoxicity
1-(4...oxalateTBDDNA BindingPotential for enhanced solubility

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2.C2H2O4/c1-16(27-17-7-3-2-4-8-17)21(26)25-13-11-24(12-14-25)15-20-22-18-9-5-6-10-19(18)23-20;3-1(4)2(5)6/h2-10,16H,11-15H2,1H3,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJQVTYGQGSRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2)OC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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